Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is a stereospecific pyrrolidinecarboxylate derivative characterized by a benzyl-substituted phenoxy group at the 4-position of the pyrrolidine ring.
- Stereochemistry: The (2S,4S) configuration ensures spatial orientation critical for biological activity or synthetic utility.
- Functional Groups: The methyl ester at the 2-position and the phenoxy group at the 4-position contribute to solubility, stability, and interaction with biological targets.
- Substituent Effects: The 4-benzylphenoxy moiety introduces steric bulk and lipophilicity, which may influence binding affinity or metabolic resistance compared to smaller substituents like methyl or isopropyl groups.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-benzylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)18-12-17(13-20-18)23-16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSGQZASRJLQA-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186515 | |
| Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354487-01-6 | |
| Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354487-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, identified by the CAS number 1217778-43-2, is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H21NO3
- Molecular Weight : 311.38 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzylphenoxy group, which is significant for its biological interactions.
This compound exhibits various biological activities that can be categorized into:
- Receptor Agonism : The compound has been studied for its interaction with adrenergic receptors, particularly the β3 adrenergic receptor. This interaction is crucial for metabolic regulation and has implications in obesity and diabetes treatment .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cellular environments.
Pharmacological Effects
- Metabolic Regulation : The activation of β3 adrenergic receptors by this compound is associated with increased lipolysis and thermogenesis, making it a candidate for weight management therapies.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms fully.
Study 1: β3 Adrenergic Receptor Activation
A study published in patent literature demonstrated that compounds similar to this compound effectively activate β3 adrenergic receptors in vitro. This activation leads to increased cAMP levels in adipocytes, promoting fat breakdown .
Study 2: Antioxidant Activity
In vitro assays have shown that derivatives of this compound exhibit significant antioxidant activity. One study measured the ability of the compound to scavenge free radicals and protect against cellular damage caused by oxidative stress. The results indicated a dose-dependent response, suggesting potential therapeutic applications in diseases characterized by oxidative damage.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Research Findings |
|---|---|---|
| Receptor Agonism | β3 Adrenergic receptor activation | Increased lipolysis; potential obesity treatment |
| Antioxidant Properties | Free radical scavenging | Dose-dependent protective effects against oxidative stress |
| Neuroprotective Effects | Potential modulation of neuroinflammation | Further studies required to confirm efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, based on substituent variations and available
Substituent-Driven Property Modulations
- Phenoxy Group Variations: Benzyl vs. Halogenation: Bromine or chlorine substituents (as in ) improve electronegativity and may stabilize interactions with polar residues in biological targets.
- Ester Modifications :
Research Findings and Limitations
- Hazard Profiles : Cyclobutylcarbonyl and tetrahydropyran derivatives are labeled irritants , suggesting reactive intermediates or byproducts during synthesis.
- Data Gaps: Direct pharmacological or pharmacokinetic data for the 4-benzylphenoxy variant are absent in the provided evidence. Predictions rely on structural extrapolation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
